molecular formula C22H16FN3O2 B2961370 N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932320-72-4

N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2961370
CAS RN: 932320-72-4
M. Wt: 373.387
InChI Key: VFBJJEYHGZLBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that has been extensively studied for its potential use in scientific research. FOA is a synthetic compound that was first synthesized in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of quinazolinone derivatives in combating bacterial infections. One study highlighted the novel antibacterial activities of quinolone derivatives, showing significant potency against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics (Kuramoto et al., 2003). This suggests that N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide derivatives could be explored for their antibacterial properties.

Anticancer Activity

Several studies have synthesized quinazolinone derivatives and evaluated their anticancer activities through in vitro assays. For instance, derivatives have been tested for their ability to inhibit various cancer cell lines, demonstrating promising anticancer potential with some compounds exhibiting activity comparable to standard chemotherapy drugs (Mehta et al., 2019). This indicates the relevance of exploring N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide for anticancer applications.

Antimicrobial and Antifungal Activity

Research into quinazolinone derivatives also extends to antimicrobial and antifungal applications. Studies have synthesized compounds and assessed their efficacy against a range of microbial and fungal pathogens, with some derivatives showing significant antimicrobial and antifungal activities. This suggests the compound's potential for development into treatments for infections (Desai et al., 2013).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory properties of quinazolinone derivatives have been investigated, with some studies reporting compounds that exhibit significant activity in these areas, potentially offering new avenues for pain and inflammation management (Alagarsamy et al., 2015).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between quinazolinone derivatives and various biological targets, providing insights into their mechanism of action at the molecular level. These studies help identify promising compounds for further development as therapeutic agents (Riadi et al., 2021).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBJJEYHGZLBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

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